Qstatin
Overview
Description
Qstatin is a potent and selective inhibitor of Vibrio QS . It affects Vibrio harveyi LuxR homologues, which are well-conserved master transcriptional regulators for QS in Vibrio species . Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus, and changes the flexibility of the protein, thereby altering its transcription regulatory activity .
Molecular Structure Analysis
Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus . This binding changes the flexibility of the protein, thereby altering its transcription regulatory activity .
Physical And Chemical Properties Analysis
Qstatin has a molecular formula of C7H5BrN2O2S2 and a molecular weight of 293.16 .
Scientific Research Applications
Predicting Adverse Risks in Statin Treatment
A study by Collins and Altman (2012) evaluated the QStatin scores for predicting the 5-year risk of developing acute renal failure, cataracts, liver dysfunction, and myopathy in patients receiving statins. The study found that QStatin scores are useful in predicting the risk of developing these conditions, with good discriminative and calibration properties, particularly for acute renal failure, cataracts, and myopathy. However, the model's performance was limited in predicting liver dysfunction risk (Collins & Altman, 2012).
Cost-Effectiveness in Primary Prevention of Cardiovascular Disease
Another study conducted by McConnachie et al. (2013) focused on the long-term impact of statin treatment on healthcare resource utilization and its cost-effectiveness in preventing cardiovascular disease. The study concluded that five years of statin treatment can significantly reduce healthcare resource utilization and is cost-effective, leading to savings in healthcare costs and an increase in quality-adjusted life years (McConnachie et al., 2013).
Quorum Sensing Inhibition in Vibrio Species
A 2018 study by Kim et al. explored the role of QStatin as an inhibitor of quorum sensing in Vibrio species. This study found that QStatin can effectively inhibit quorum sensing, which is essential for the pathogenesis and survival of Vibrio species in marine environments. The inhibition of quorum sensing by QStatin could be a sustainable method to control these bacteria in aquaculture settings (Kim et al., 2018).
Therapeutic Targets of Quercetin Derivatives in Cognitive Impairment
A study by Jakaria et al. (2019) identified the potential therapeutic targets of quercetin and its derivatives in treating cognitive impairment. The study highlighted the pharmacological potential of quercetin against cognitive impairment, guiding future studies in this area (Jakaria et al., 2019).
Telomerase Inhibition in Multiple Myeloma
Research by Shammas et al. (2004) investigated the efficacy of telomestatin in inhibiting telomerase activity in multiple myeloma. The study showed that telomestatin led to a reduction in telomere length and apoptosis in myeloma cells, suggesting its potential as a therapeutic agent for multiple myeloma (Shammas et al., 2004).
Future Directions
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBBGFHILYDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Qstatin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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